molecular formula C18H15N3O6S2 B2990513 (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide CAS No. 682763-92-4

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide

Cat. No. B2990513
CAS RN: 682763-92-4
M. Wt: 433.45
InChI Key: MPJPPNVVVFFJMR-XNTDXEJSSA-N
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Description

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide is a useful research compound. Its molecular formula is C18H15N3O6S2 and its molecular weight is 433.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and molecular structure of related compounds have been extensively studied. For instance, Rahmani et al. (2017) synthesized a closely related compound and characterized it using FT-IR, 1H and 13C NMR spectroscopy, and X-ray powder diffraction. The study provides insights into the crystal structure, highlighting its potential for further pharmacological exploration (Rahmani et al., 2017).

Anticancer and Antiangiogenic Effects

Thioxothiazolidinone derivatives, similar to the compound , have demonstrated significant anticancer and antiangiogenic effects. Chandrappa et al. (2010) investigated novel thioxothiazolidin-4-one derivatives for their ability to inhibit tumor growth and tumor-induced angiogenesis in a mouse model, showcasing their potential as candidates for anticancer therapy (Chandrappa et al., 2010).

MMP Inhibition and Tissue Damage Prevention

Another study focused on the synthesis of 4-thiazolidinone derivatives as MMP inhibitors, aimed at addressing inflammatory/oxidative processes involved in tissue damage. Incerti et al. (2018) found that these derivatives exhibit appreciable anti-inflammatory/potential wound healing effects, highlighting a particular derivative's ability to inhibit MMP-9 at nanomolar levels (Incerti et al., 2018).

Antimicrobial Activities

Patel and Shaikh (2010) prepared derivatives of a similar structure and tested them for antimicrobial activities against various bacterial and fungal species. Some compounds demonstrated effectiveness comparable to standard drugs, suggesting their potential in antimicrobial therapy (Patel & Shaikh, 2010).

Phosphoinositide 3-Kinase Gamma Inhibition

Research has also explored the compound's role in inhibiting phosphoinositide 3-kinase gamma, a target for inflammatory and autoimmune diseases. Pomel et al. (2006) disclosed a series of furan-2-ylmethylene thiazolidinediones as selective, ATP-competitive inhibitors, detailing their design, synthesis, and biological evaluation (Pomel et al., 2006).

properties

IUPAC Name

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S2/c22-14-9-11(21(25)26)5-6-13(14)19-16(23)4-1-7-20-17(24)15(29-18(20)28)10-12-3-2-8-27-12/h2-3,5-6,8-10,22H,1,4,7H2,(H,19,23)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJPPNVVVFFJMR-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide

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